REACTION_CXSMILES
|
[CH3:1][C:2](=[O:7])[C:3]([CH3:6])([CH3:5])[CH3:4].[CH:8]1[C:13]([CH:14]=O)=[CH:12][C:11]2[O:16][CH2:17][O:18][C:10]=2[CH:9]=1.[OH-].[Na+]>C(O)C.O>[O:18]1[C:10]2[CH:9]=[CH:8][C:13]([CH:14]=[CH:1][C:2](=[O:7])[C:3]([CH3:6])([CH3:5])[CH3:4])=[CH:12][C:11]=2[O:16][CH2:17]1 |f:2.3|
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
CC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1C=O)OCO2
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
115 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
after stirring at room temperature for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
collected 137 g of solid which
|
Type
|
DISSOLUTION
|
Details
|
was then dissolved in ethyl acetate (500 ml)
|
Type
|
WASH
|
Details
|
washed with water (500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Concentration and trituration in hexane
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
O1COC2=C1C=CC(=C2)C=CC(C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 104.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2](=[O:7])[C:3]([CH3:6])([CH3:5])[CH3:4].[CH:8]1[C:13]([CH:14]=O)=[CH:12][C:11]2[O:16][CH2:17][O:18][C:10]=2[CH:9]=1.[OH-].[Na+]>C(O)C.O>[O:18]1[C:10]2[CH:9]=[CH:8][C:13]([CH:14]=[CH:1][C:2](=[O:7])[C:3]([CH3:6])([CH3:5])[CH3:4])=[CH:12][C:11]=2[O:16][CH2:17]1 |f:2.3|
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
CC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1C=O)OCO2
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
115 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
after stirring at room temperature for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
collected 137 g of solid which
|
Type
|
DISSOLUTION
|
Details
|
was then dissolved in ethyl acetate (500 ml)
|
Type
|
WASH
|
Details
|
washed with water (500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Concentration and trituration in hexane
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
O1COC2=C1C=CC(=C2)C=CC(C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 104.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |